molecular formula C8H9NO4 B12915627 Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate CAS No. 833445-83-3

Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B12915627
CAS No.: 833445-83-3
M. Wt: 183.16 g/mol
InChI Key: MEGJJGKEOJKEAW-UHFFFAOYSA-N
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Description

Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)isoxazole-3-carboxylate.

    Reduction: Formation of 5-(hydroxymethyl)isoxazole-3-carboxylate.

    Substitution: Formation of various substituted isoxazole derivatives.

Mechanism of Action

Properties

CAS No.

833445-83-3

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

prop-2-enyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-2-3-12-8(11)7-4-6(5-10)13-9-7/h2,4,10H,1,3,5H2

InChI Key

MEGJJGKEOJKEAW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=NOC(=C1)CO

Origin of Product

United States

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